4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde

Catalog No.
S1534521
CAS No.
128237-47-8
M.F
C14H21NO2
M. Wt
235.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehy...

CAS Number

128237-47-8

Product Name

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde

IUPAC Name

4-[2-ethoxyethyl(ethyl)amino]-2-methylbenzaldehyde

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

InChI

InChI=1S/C14H21NO2/c1-4-15(8-9-17-5-2)14-7-6-13(11-16)12(3)10-14/h6-7,10-11H,4-5,8-9H2,1-3H3

InChI Key

NGWFOLQXKZCGCJ-UHFFFAOYSA-N

SMILES

CCN(CCOCC)C1=CC(=C(C=C1)C=O)C

Canonical SMILES

CCN(CCOCC)C1=CC(=C(C=C1)C=O)C

Application in Anti-Inflammatory Activities

Scientific Field: Pharmacology

Summary of the Application: Pyrimidines, which can be synthesized using similar compounds, are known to exhibit a range of pharmacological effects including anti-inflammatory activities .

Methods of Application: The synthesis of pyrimidines involves several methods, and their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Application in Sunscreen Products

Scientific Field: Cosmetology

Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used as UV filters in sunscreen products .

Methods of Application: These compounds are used as active ingredients in sunscreen products due to their ability to absorb, reflect, and scatter ultraviolet (UV) radiation .

Results or Outcomes: The use of these compounds in sunscreen products has been shown to reduce the occurrence risk of skin disorders such as sunburn, skin aging, and cancer .

Application in Drug Synthesis

Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used in the synthesis of various drugs .

Methods of Application: These compounds are used as intermediates in the synthesis of a variety of pharmaceuticals .

Results or Outcomes: The use of these compounds in drug synthesis has led to the development of a variety of effective pharmaceuticals .

Application in UV Filters for Cosmetic Applications

Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used as UV filters in cosmetic applications .

Methods of Application: These compounds are used as active ingredients in cosmetic products due to their ability to absorb, reflect, and scatter ultraviolet (UV) radiation .

Results or Outcomes: The use of these compounds in cosmetic applications has been shown to reduce the occurrence risk of skin disorders such as sunburn, skin aging, and cancer .

Application in the Synthesis of Imidazol-4-ones

Scientific Field: Organic Chemistry

Summary of the Application: Compounds similar to “4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde” are used in the synthesis of imidazol-4-ones .

Methods of Application: These compounds are used as intermediates in the synthesis of imidazol-4-ones .

Results or Outcomes: The synthesis of imidazol-4-ones has led to the development of a variety of applications, including natural products, medicine, agriculture, and others .

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde is an organic compound with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of approximately 235.32 g/mol. This compound features a benzaldehyde group substituted with a 2-ethoxyethyl and ethyl amino group at the para position relative to the aldehyde functional group. It is characterized by its moderate density of about 1.0 g/cm³ and a boiling point around 365.4 °C at standard atmospheric pressure .

The chemical reactivity of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde primarily involves nucleophilic substitutions and condensation reactions. The aldehyde functional group can undergo:

  • Condensation Reactions: It can react with various nucleophiles to form imines or other derivatives.
  • Reduction Reactions: The aldehyde can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, depending on the substituents present.

Research into the biological activity of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde is limited, but similar compounds often exhibit significant pharmacological properties. Compounds with similar structures have been studied for their potential anti-inflammatory, analgesic, and antimicrobial activities. The presence of the ethyl amino group may enhance interactions with biological targets, potentially leading to varied biological effects.

The synthesis of 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde can be achieved through several methods, including:

  • Alkylation Reactions: Starting from 2-methylbenzaldehyde, an alkylation reaction with ethyl and ethoxyethyl halides can introduce the amino substituents.
  • Reductive Amination: This method involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent.
  • Condensation Reactions: The compound can also be synthesized via condensation between an appropriate amine and an aldehyde.

These methods often require careful control of reaction conditions to optimize yield and purity.

4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde may have applications in:

  • Pharmaceuticals: Potential use as an intermediate in the synthesis of biologically active compounds.
  • Chemical Research: Utilized in studies exploring structure-activity relationships in drug design.
  • Material Science: Investigated for its potential role in developing new materials or coatings due to its unique chemical properties.

Several compounds share structural similarities with 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde, including:

Compound NameStructure CharacteristicsUnique Features
N-Ethyl-N-(2-hydroxyethyl)-4-methylbenzamideContains a hydroxyl group instead of an etherPotentially increased solubility and reactivity
4-(Ethylamino)-2-methylbenzaldehydeLacks the ethoxy groupSimpler structure may lead to different biological activity
4-(Dimethylamino)-2-methylbenzaldehydeFeatures a dimethylamino groupEnhanced basicity may affect interaction profiles

These compounds differ mainly in their substituent groups, which significantly influence their chemical reactivity and biological activity. The unique combination of ethoxy and ethyl groups in 4-((2-Ethoxyethyl)(ethyl)amino)-2-methylbenzaldehyde may confer distinct properties not found in its analogs.

XLogP3

2.5

Wikipedia

N-Ethyl-N-ethoxylethyl-4-amino-2-methyl benzaldehyde

Dates

Last modified: 08-15-2023

Explore Compound Types